
tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpyrrolidine-1-carboxylate with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound is used in biological research to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-2-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(aminomethyl)-4-isopropylpyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. These features confer distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
SPAFVSZOQQYHLU-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


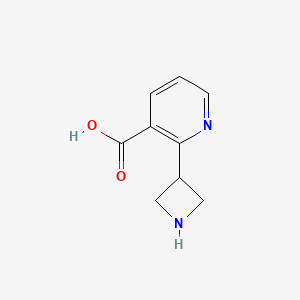
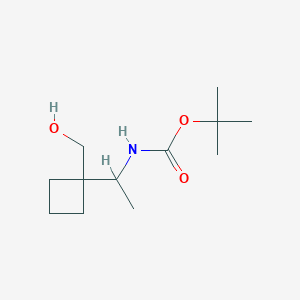
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
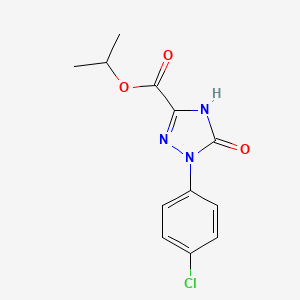
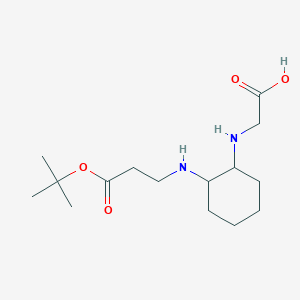
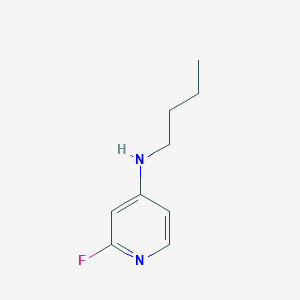
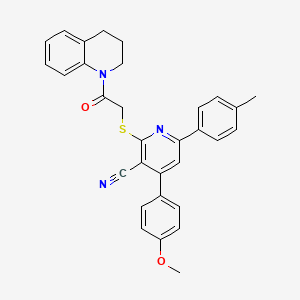
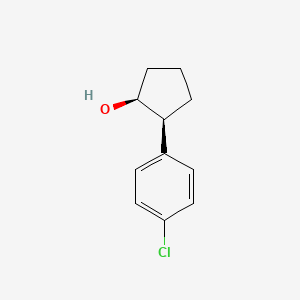
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
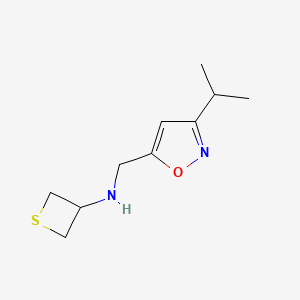
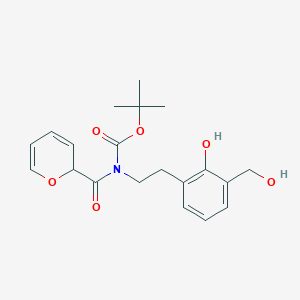
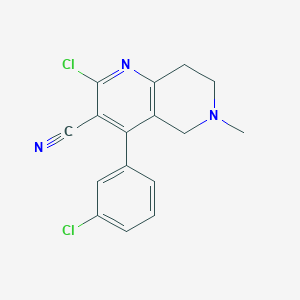
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
